molecular formula C15H20N6OS B2574504 (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035000-27-0

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2574504
CAS No.: 2035000-27-0
M. Wt: 332.43
InChI Key: RGWQQAPHIGHSIU-BQYQJAHWSA-N
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Description

This compound features a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. A methyl group bridges the triazine to an acrylamide moiety, which is further conjugated to a thiophen-2-yl group. The (E)-stereochemistry of the acrylamide double bond ensures structural rigidity, while the electron-rich dimethylamino and thiophene groups enhance electronic interactions in biological systems.

Properties

IUPAC Name

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-20(2)14-17-12(18-15(19-14)21(3)4)10-16-13(22)8-7-11-6-5-9-23-11/h5-9H,10H2,1-4H3,(H,16,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWQQAPHIGHSIU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Triazine-Based Analogues

Compound H9 :
  • Structure: N-(3-((4-(5-((dimethylamino)methyl)thiophen-2-yl)-6-morpholino-1,3,5-triazin-2-yl)oxy)phenyl)acrylamide
  • Key Differences: The triazine ring is substituted with a morpholino group (6-position) and a dimethylamino-methyl-thiophene (4-position). The acrylamide is linked via a phenyloxy bridge instead of a direct methyl group.
  • Impact: Morpholino is less electron-donating than dimethylamino, reducing the triazine’s electron density.
  • Activity : Exhibits antitumor activity (IC₅₀ values in µM range against cancer cell lines) .
Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) :
  • Structure : Triazine substituted with chloro groups and a chlorophenylamine.
  • Key Differences: Chloro substituents are electron-withdrawing, contrasting with the electron-donating dimethylamino groups. Lacks the acrylamide-thiophene moiety.
  • Impact: Reduced solubility and bioavailability due to hydrophobic chloro groups.

Acrylamide Derivatives with Heterocyclic Moieties

(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) :
  • Structure : Acrylamide linked to a trimethoxyphenyl group and an indole-ethylamine.
  • Key Differences: Trimethoxyphenyl provides strong electron-donating methoxy groups but lacks the triazine core.
  • Impact :
    • Demonstrated EP2 receptor antagonism, highlighting the role of aromatic substituents in receptor binding .
(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide :
  • Structure : Similar to the target compound but with a furan-2-yl group instead of thiophen-2-yl.
  • Key Differences :
    • Furan’s oxygen atom is less polarizable than thiophene’s sulfur, reducing hydrophobic interactions.
    • Lower molecular weight (ΔMW ≈ 16 g/mol) due to oxygen’s atomic mass vs. sulfur.
  • Impact :
    • Likely reduced binding affinity in sulfur-dependent enzymatic pockets .

Mechanistic Insights

  • Electron Density Modulation: The target compound’s 4,6-bis(dimethylamino) groups increase triazine electron density, enhancing hydrogen bonding with kinase ATP-binding pockets. This contrasts with morpholino (H9) or chloro (anilazine) substituents, which reduce electron-richness .
  • Stereoelectronic Effects : The thiophene’s sulfur atom engages in hydrophobic and van der Waals interactions, outperforming furan’s oxygen in lipid-rich environments .
  • Linker Flexibility : The methyl bridge in the target compound allows for optimal spatial orientation compared to phenyloxy (H9) or ethylamine (5a) linkers, improving target engagement .

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